molecular formula C18H18FN3O3S B2574219 (2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-2-methyl-3-phenylprop-2-enamide CAS No. 2035036-11-2

(2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-2-methyl-3-phenylprop-2-enamide

カタログ番号: B2574219
CAS番号: 2035036-11-2
分子量: 375.42
InChIキー: GHUUJEQHYNODCU-FMIVXFBMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-2-methyl-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C18H18FN3O3S and its molecular weight is 375.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)-2-methyl-3-phenylprop-2-enamide is a novel derivative of benzothiadiazole, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H31N3O6SC_{22}H_{31}N_{3}O_{6}S with a molecular weight of approximately 465.57 g/mol. The structure features a benzothiadiazole moiety, which is linked to a phenylpropene amide group. This structural configuration is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiadiazole derivatives, including our compound of interest. A notable study evaluated various benzothiazole derivatives against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.

Table 1: Anticancer Activity Results

CompoundCell LineConcentration (μM)Proliferation Inhibition (%)Apoptosis Induction (%)
(2E)-N-(...)A43114530
(2E)-N-(...)A54926050
B7A43147570

The compound exhibited a dose-dependent response, with higher concentrations leading to increased apoptosis and reduced cell migration, indicating its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has shown promising anti-inflammatory activity. Research demonstrated that it significantly reduced the levels of inflammatory cytokines IL-6 and TNF-α in macrophage cell lines. This dual action makes it an attractive candidate for treating conditions characterized by both inflammation and tumor progression.

Table 2: Anti-inflammatory Activity Results

CompoundCytokineConcentration (μM)Reduction (%)
(2E)-N-(...)IL-6140
(2E)-N-(...)TNF-α255
B7IL-6470

This data underscores the potential for using this compound not only in oncology but also in inflammatory diseases .

Pathway Analysis

The mechanism underlying the biological activity of this compound involves the inhibition of key signaling pathways associated with cancer cell survival and inflammation. Specifically, studies have shown that it inhibits the AKT and ERK pathways in cancer cells, which are critical for cell proliferation and survival.

Case Study: Compound B7

A comprehensive evaluation of compound B7 (a related benzothiazole derivative) revealed that it inhibited both AKT and ERK signaling pathways effectively. This was corroborated through Western blot analysis, which demonstrated decreased phosphorylation levels of these proteins in treated cells .

特性

IUPAC Name

(E)-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S/c1-12(9-13-7-5-4-6-8-13)18(23)20-15-11-17-16(10-14(15)19)21(2)26(24,25)22(17)3/h4-11H,1-3H3,(H,20,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUUJEQHYNODCU-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。